molecular formula C11H23BO3 B2997580 2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2308450-25-9

2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2997580
CAS No.: 2308450-25-9
M. Wt: 214.11
InChI Key: ZCUZASBWRILIOM-UHFFFAOYSA-N
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Description

2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable boronic ester intermediate for research and development, particularly in synthetic organic chemistry and materials science. This compound, characterized by its pinacol boronate functional group, is primarily used in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds . These reactions are foundational for constructing complex organic molecules, including potential pharmaceuticals and organic electronic materials. The 4-methoxybutyl side chain may influence the compound's solubility and reactivity, offering researchers a specific handle for tuning molecular properties during synthesis. As a protected form of a boronic acid, the pinacol ester group enhances stability, facilitating handling and storage. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting. For a detailed specification sheet, including proposed storage conditions, handling procedures, and structural data, please contact our scientific support team.

Properties

IUPAC Name

2-(4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23BO3/c1-10(2)11(3,4)15-12(14-10)8-6-7-9-13-5/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUZASBWRILIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxybutanol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is heated to reflux, and the product is purified by distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including oxidation and substitution.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases like potassium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to convert the boron atom to a boronic acid or boronate ester.

    Substitution: Nucleophiles such as amines or alcohols can replace the methoxy group under appropriate conditions.

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

    Oxidation: The products include boronic acids and boronate esters, which are useful in further synthetic applications.

    Substitution: The products vary depending on the nucleophile used but generally include substituted boron compounds.

Scientific Research Applications

2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:

    Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: It plays a role in the synthesis of pharmaceuticals, including anticancer and antiviral agents.

    Industry: It is used in the production of polymers, agrochemicals, and electronic materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

The molecular targets include the palladium catalyst and the aryl halide, while the pathways involve oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s key distinction lies in its 4-methoxybutyl substituent, which confers unique steric and electronic properties. Below is a structural comparison with analogous pinacol boronic esters:

Compound Name Substituent Structure Key Features
2-(4-Methoxybenzyl)-...dioxaborolane Aromatic (4-methoxybenzyl) Enhanced conjugation due to aryl group; higher rigidity
2-(6-Cyclopropoxynaphthalen-2-yl)-...dioxaborolane Bicyclic (naphthalene + cyclopropoxy) Bulky, planar structure; potential for π-π stacking in drug design
2-(4-Methoxyphenethyl)-...dioxaborolane Aromatic + alkyl (4-methoxyphenethyl) Extended alkyl chain improves solubility; hybrid electronic effects
2-(4-Fluorobenzyl)-...dioxaborolane Aromatic (4-fluorobenzyl) Electron-withdrawing fluorine modulates reactivity and stability
2-(3,5-Bis(cyclopropylmethoxy)phenyl)-...dioxaborolane Polycyclic (cyclopropylmethoxy) Steric hindrance from cyclopropane groups; tailored for selective reactions

Physicochemical Properties

Critical properties influenced by substituents include solubility , stability , and reactivity :

Compound Molecular Weight (g/mol) Physical State Melting Point (°C) Stability Notes
Target Compound 214.11 Liquid/Oil N/A Stable under inert conditions; hygroscopic
2-(4-Methoxyphenyl)-...dioxaborolane ~246.14 White solid 125–126 Crystalline; stable in organic solvents
2-(4-Fluorobenzyl)-...dioxaborolane 236.09 Liquid N/A Fluorine enhances oxidative stability
2-(6-Cyclopropoxynaphthalen-2-yl)-...dioxaborolane ~314.20 Solid (assumed) N/A High steric protection slows hydrolysis

The target’s linear methoxybutyl chain likely enhances solubility in nonpolar solvents compared to aromatic analogs, while its boron center remains reactive toward electrophiles .

Data Tables

Table 1: Comparative Molecular Properties

Compound (CAS) Molecular Formula Substituent Type Key Application
2308450-25-9 C₁₁H₂₃BO₃ Alkyl (methoxybutyl) Organic synthesis
1190376-24-9 C₂₃H₂₅BO₃ Aryl (phenylethynyl) Conjugated material precursor
243145-83-7 C₁₃H₁₈BFO₂ Aryl (fluorobenzyl) Cross-coupling reactions

Table 2: Commercial Availability and Pricing (Target vs. Analogs)

Compound (CAS) Price (50 mg) Supplier Purity
2308450-25-9 $171.00 Aaron Chemicals ≥95%
243145-83-7 $250.00* American Elements ≥97%
1190376-24-9 Inquiry-based CymitQuimica Undefined

*Estimated based on analogous pricing.

Biological Activity

2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound known for its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, safety profiles, and relevant case studies.

  • Molecular Formula : C12H19B O3
  • Molecular Weight : 218.09 g/mol
  • CAS Number : 171364-79-7

Biological Activity Overview

The biological activity of 2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied in various contexts including its potential as an anticancer agent and its effects on cellular signaling pathways.

  • Anticancer Activity :
    • Research indicates that boron compounds can inhibit tumor growth by disrupting cellular processes such as apoptosis and cell cycle progression. Specifically, studies have shown that compounds similar to 2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Enzyme Inhibition :
    • The compound has been reported to inhibit certain enzymes that are crucial for cancer cell proliferation. This inhibition can lead to decreased survival rates of malignant cells .
  • Cellular Signaling :
    • It is believed that the compound may interfere with specific signaling pathways such as the PI3K/AKT pathway, which is often dysregulated in cancers .

Safety Profile

The safety profile of 2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane indicates that it poses certain risks:

  • Acute Toxicity : The compound is classified as harmful if swallowed (H302) and may cause skin irritation (H315) and eye irritation (H319) .
  • Handling Precautions : It is recommended to handle this compound with care due to its potential irritative effects on skin and eyes.

Case Study 1: Anticancer Effects in vitro

In a study published in Cancer Research, researchers evaluated the effects of 2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to increased apoptosis as evidenced by flow cytometry analysis .

Case Study 2: Enzyme Inhibition

A separate investigation focused on the enzyme inhibitory properties of this compound against carbonic anhydrase. The results indicated that it could effectively inhibit enzyme activity with an IC50 value of approximately 15 µM. This suggests potential therapeutic applications in conditions where carbonic anhydrase plays a role .

Summary Table of Findings

Property Result
Molecular FormulaC12H19B O3
Molecular Weight218.09 g/mol
Anticancer ActivityInduces apoptosis
Enzyme InhibitionIC50 = 15 µM for carbonic anhydrase
Acute ToxicityH302 (harmful if swallowed)
Skin IrritationH315 (causes skin irritation)
Eye IrritationH319 (causes serious eye irritation)

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via esterification of boronic acids with pinacol. A common approach involves reacting 4-methoxybutylboronic acid with pinacol (1,2-diol) under anhydrous conditions. Key steps:
  • Use azeotropic distillation with toluene to remove water and drive the reaction to completion .
  • Optimize stoichiometry (1:1 molar ratio of boronic acid to pinacol) and employ a Lewis acid catalyst (e.g., MgSO₄) to enhance efficiency .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product (>95% purity) .

Q. How can researchers ensure the purity and stability of this boronic ester during storage?

  • Methodological Answer :
  • Purity Assessment : Use ¹H/¹¹B NMR to confirm the absence of hydrolyzed boronic acid (e.g., δ¹¹B ~30 ppm for boronic esters vs. ~10 ppm for free boronic acids) .
  • Storage : Store under inert gas (argon) at –20°C in flame-sealed ampules. Avoid exposure to moisture; use molecular sieves (3Å) in storage vials .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer :
  • Suzuki-Miyaura Couplings : Acts as a boronate donor for aryl-aryl bond formation. Example protocol:
  • Combine with aryl halides (1.1 eq), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (3 eq) in THF/H₂O (10:1) at 80°C for 12 hours .
  • Functional Group Compatibility : Tolerates methoxy and alkyl groups but may require adjusted conditions for electron-deficient substrates (e.g., lower temperature, weaker bases) .

Advanced Research Questions

Q. How can reaction conditions be optimized for substrates with sterically hindered or moisture-sensitive functional groups?

  • Methodological Answer :
  • Steric Hindrance : Use bulky ligands (e.g., SPhos) to stabilize Pd catalysts. Increase catalyst loading (5 mol%) and extend reaction time (24–48 hours) .
  • Moisture Sensitivity : Employ Schlenk techniques for anhydrous solvents. Replace aqueous bases with CsF or K₃PO₄ in THF/dioxane .
  • Example Optimization Table :
Substrate TypeCatalyst SystemSolventYield (%)Reference
Electron-richPd(OAc)₂/SPhosToluene85–90
Electron-poorPdCl₂(dppf)DMF70–75

Q. What analytical techniques are critical for characterizing reaction intermediates involving this boronic ester?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., confirming dioxaborolane ring conformation) .
  • High-Resolution Mass Spectrometry (HRMS) : Detect low-abundance intermediates (e.g., Pd-aryl complexes) using ESI-MS in positive ion mode .

Q. How should researchers address contradictory data in cross-coupling yields reported across studies?

  • Methodological Answer :
  • Troubleshooting Checklist :

Verify boronic ester purity via ¹¹B NMR.

Screen base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to minimize protodeboronation .

Pre-dry solvents over activated molecular sieves to eliminate trace moisture .

  • Case Study : A 20% yield discrepancy was resolved by switching from THF/H₂O to 1,4-dioxane/H₂O, reducing competitive hydrolysis .

Q. What safety protocols are essential when handling this compound in large-scale reactions?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use explosion-proof fume hoods .
  • Spill Management : Neutralize spills with dry sand or vermiculite. Avoid water to prevent exothermic hydrolysis .

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